molecular formula C11H17N5 B1530640 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine CAS No. 1415719-44-6

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine

Cat. No.: B1530640
CAS No.: 1415719-44-6
M. Wt: 219.29 g/mol
InChI Key: NYEQZVBZYLMXDM-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H17N5 and its molecular weight is 219.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

"1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine" is a compound that can be explored within the broader context of the chemistry and synthesis of heterocyclic compounds. Pyrazolines and pyrazoles, to which the given compound is closely related, serve as crucial scaffolds in the development of heterocycles. These compounds are highly valued for their versatility in the synthesis of various heterocyclic structures, including pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. They offer mild reaction conditions for generating diverse heterocyclic compounds, indicating their potential utility in innovative transformations (Gomaa & Ali, 2020).

Anticancer Research

The pyrazoline derivatives, closely related to "this compound," have been extensively researched for their potential anticancer properties. These compounds are acknowledged for their broad spectrum of biological activities, with numerous studies highlighting their effectiveness as anticancer agents. The synthesis of pyrazoline derivatives has been a focal point in pharmaceutical chemistry, aiming to harness their significant biological effects against cancer. Such efforts underscore the importance of pyrazoline-based compounds in developing novel anticancer therapies (Ray et al., 2022).

Environmental and Technological Applications

Beyond medicinal chemistry, derivatives similar to "this compound" have been explored for environmental and technological applications. For instance, amine-functionalized sorbents, which could include compounds with structural similarities, have shown effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The design and application of such sorbents rely on a deep understanding of the interactions between the sorbent material and PFAS, highlighting the compound's potential utility in addressing environmental contaminants (Ateia et al., 2019).

Properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-4-15-6-10(9(3)14-15)7-16-11(12)8(2)5-13-16/h5-6H,4,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEQZVBZYLMXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C(=C(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146200
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-44-6
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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